N-Hydroxy-3-phenylpropanimidamide
Description
N-Hydroxy-3-phenylpropanimidamide is an amidine derivative characterized by a hydroxy group attached to the amidine nitrogen and a phenyl-substituted propanimidamide backbone. Amidines are known for their basicity and ability to form hydrogen bonds, which can influence interactions with biological targets or metal ions . The phenyl group may enhance lipophilicity, while the hydroxy moiety could contribute to antioxidant or chelation properties, akin to hydroxamic acids .
Properties
IUPAC Name |
N'-hydroxy-3-phenylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEQBGRXVNQPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700702 | |
| Record name | N'-Hydroxy-3-phenylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287963-68-2 | |
| Record name | N'-Hydroxy-3-phenylpropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The table below highlights key structural and functional differences between N-Hydroxy-3-phenylpropanimidamide and related compounds:
*logP (partition coefficient) estimated based on structural analogs.
Mechanistic and Pharmacological Insights
- Hydroxypropanimidamide vs. Hydroxamic Acids : Unlike hydroxamic acids (e.g., N-Hydroxyoctanamide), which feature a carbonyl-linked hydroxy group for strong metal chelation (e.g., HDAC inhibition), amidines like this compound rely on their imine nitrogen for interactions. This distinction may limit metal-binding efficacy but enhance selectivity for other targets .
- Chlorinated and Sulphamyl Derivatives: The sulphamyl and chloro substituents in N-Sulphamyl-3-chloropropionamidine HCl introduce electronegative groups that may improve binding to bacterial enzymes or DNA, suggesting antimicrobial applications absent in the non-halogenated target compound .
Antioxidant Activity Comparison
Hydroxyureido-L-3-phenylpropanamide derivatives exhibit potent radical scavenging activity (e.g., DPPH assay IC₅₀ ~20 µM), attributed to their hydroxamic acid and urea groups . In contrast, this compound’s amidine structure may prioritize nucleophilic reactivity over antioxidant capacity, though further studies are needed.
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